molecular formula C14H12O6S B12534850 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid CAS No. 707540-51-0

3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid

Cat. No.: B12534850
CAS No.: 707540-51-0
M. Wt: 308.31 g/mol
InChI Key: ZLIIHDHYGYVDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is an organic compound characterized by the presence of benzoyl, hydroxymethoxy, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of benzoyl and hydroxymethoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the introduction of benzoyl and hydroxymethoxy groups through Friedel-Crafts acylation and hydroxylation reactions, respectively. These processes are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl and hydroxymethoxy groups can engage in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Shares similar functional groups but differs in the position of the hydroxyl and methoxy groups.

    2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: Another compound with similar functional groups but different structural arrangement.

Uniqueness: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

707540-51-0

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

3-benzoyl-2-(hydroxymethoxy)benzenesulfonic acid

InChI

InChI=1S/C14H12O6S/c15-9-20-14-11(7-4-8-12(14)21(17,18)19)13(16)10-5-2-1-3-6-10/h1-8,15H,9H2,(H,17,18,19)

InChI Key

ZLIIHDHYGYVDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)S(=O)(=O)O)OCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.